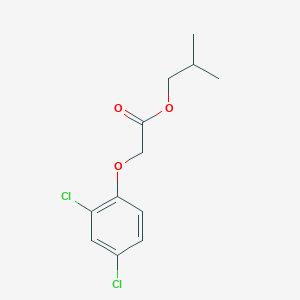

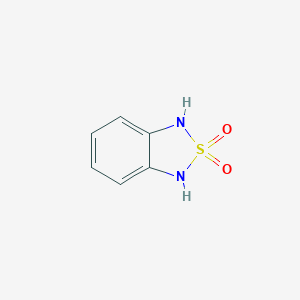

Trifluorométhanesulfonate d'isoquinoléin-7-yle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored in several studies. For instance, a visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones has been developed, leading to the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Additionally, trifluoromethanesulfonic acid has been used as a catalyst in the intramolecular Friedel–Crafts reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . These methods highlight the versatility of trifluoromethanesulfonate in facilitating complex organic transformations.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives and related compounds has been elucidated using various spectroscopic techniques. For example, the molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone was established using multinuclear NMR spectroscopy and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Trifluoromethanesulfonate derivatives are involved in a variety of chemical reactions. Silver trifluoromethanesulfonate has been used to catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline-N-oxides . Moreover, trifluoromethanesulfonic acid has been employed to activate imide carbonyl groups, facilitating the synthesis of isoindoloisoquinolinone alkaloids . These reactions demonstrate the reactivity and utility of trifluoromethanesulfonate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate derivatives are influenced by their functional groups and molecular structure. The presence of the trifluoromethyl group imparts unique properties such as increased lipophilicity and stability. The papers provided do not directly discuss the physical properties of isoquinolin-7-yl trifluoromethanesulfonate, but they do provide insights into the properties of related compounds. For example, trifluoromethanesulfonic acid has been shown to be an efficient catalyst due to its strong acidity and ability to activate various functional groups .

Applications De Recherche Scientifique

Recherche environnementale

Il a des applications dans la recherche environnementale, possiblement dans l'étude des effets de la pollution sur les systèmes biologiques ou dans le développement de capteurs pour la surveillance environnementale.

Chaque domaine d'application tire parti des propriétés chimiques distinctes du trifluorométhanesulfonate d'isoquinoléin-7-yle, contribuant ainsi aux progrès de la connaissance scientifique et des technologies .

Propriétés

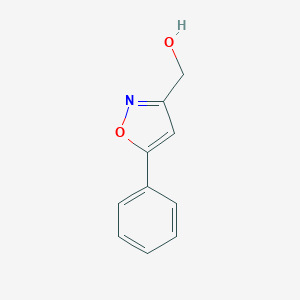

IUPAC Name |

isoquinolin-7-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWPQQGMFPDEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569521 | |

| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135361-30-7 | |

| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)